1-(4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)-2-(m-tolyloxy)ethanone
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Overview
Description
1-(4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)-2-(m-tolyloxy)ethanone is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a piperidine and piperazine ring, which are common structures in many pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)-2-(m-tolyloxy)ethanone typically involves multiple steps, including the formation of the piperidine and piperazine rings, followed by their functionalization and coupling. Common reagents used in these reactions include alkyl halides, amines, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
1-(4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)-2-(m-tolyloxy)ethanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.
Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
1-(4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)-2-(m-tolyloxy)ethanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)-2-(m-tolyloxy)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **1-(4-(Methylpiperazin-1-yl)methyl)piperidin-1-yl)-2-(m-tolyloxy)ethanone
- **1-(4-(Ethylpiperazin-1-yl)methyl)piperidin-1-yl)-2-(m-tolyloxy)ethanone
Uniqueness
1-(4-((2,4-Dimethylpiperazin-1-yl)methyl)piperidin-1-yl)-2-(m-tolyloxy)ethanone is unique due to the presence of the 2,4-dimethylpiperazine moiety, which can impart distinct chemical and biological properties compared to similar compounds. This uniqueness can influence its reactivity, stability, and interactions with biological targets.
Properties
IUPAC Name |
1-[4-[(2,4-dimethylpiperazin-1-yl)methyl]piperidin-1-yl]-2-(3-methylphenoxy)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33N3O2/c1-17-5-4-6-20(13-17)26-16-21(25)23-9-7-19(8-10-23)15-24-12-11-22(3)14-18(24)2/h4-6,13,18-19H,7-12,14-16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICSPFYIPSWZGPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1CC2CCN(CC2)C(=O)COC3=CC=CC(=C3)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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